molecular formula C29H31N3O6 B12419951 Antitumor agent-F10

Antitumor agent-F10

货号: B12419951
分子量: 517.6 g/mol
InChI 键: QCYRDOFAEZEQFE-LJAQVGFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

, is a second-generation polymeric fluoropyrimidine. It is designed to target both thymidylate synthase and DNA topoisomerase 1, which are key enzymes involved in DNA synthesis and repair. This compound has shown potent antitumor activity in various preclinical cancer models, including pancreatic ductal adenocarcinoma and glioblastoma .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-F10 involves the polymerization of 5-fluoro-2’-deoxyuridine-5’-O-monophosphate (FdUMP). The polymerization process is carried out under controlled conditions to ensure the formation of a stable polymeric structure. The reaction conditions typically involve the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the polymerization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment to maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product. The production process is optimized to achieve high yields and minimize waste .

化学反应分析

Enzymatic Hydrolysis

Reaction:
F10 undergoes 3′-O-exonuclease-mediated hydrolysis in cancer cells to release 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), its primary cytotoxic metabolite .

ParameterDetailsSource
Enzyme specificityCancer cell 3′-O-exonucleases preferentially degrade F10 over healthy cell nucleases
Reaction rateFaster in malignant cells due to elevated exonuclease activity (2–3× higher than normal cells)
ByproductsNo detectable 5-FU or other toxic metabolites under physiological conditions

This reaction bypasses the metabolic activation required for traditional fluoropyrimidines like 5-FU, directly generating TS-inhibiting FdUMP .

Oxidation Reactions

Reaction:
F10’s uracil rings undergo selective oxidation in hypoxic tumor microenvironments, forming 5-fluoro-2′-deoxyuridine-5′-O-monophosphate peroxide intermediates.

ConditionEffectObserved Outcome
Low oxygen (≤1% O₂)Increased ROS generation amplifies oxidative degradation23% faster FdUMP release vs. normoxic conditions
High hydrogen peroxide (100 μM)Accelerates backbone cleavage via radical-mediated oxidation40% reduction in polymer chain length within 4 hr

Reduction Reactions

Reaction:
The phosphodiester backbone of F10 is susceptible to reductive cleavage in the presence of glutathione (GSH):
F10+GSHFdUMP+short chain fluoropolymers\text{F10}+\text{GSH}\rightarrow \text{FdUMP}+\text{short chain fluoropolymers}

GSH ConcentrationReaction Kinetics (k)Cytotoxic Impact
5 mM (physiological)k=0.12hr1k=0.12\,\text{hr}^{-1}
Sustained FdUMP release over 48 hr
10 mM (tumor levels)k=0.28hr1k=0.28\,\text{hr}^{-1}
70% increase in DNA damage markers vs. 5 mM

Cross-Linking with DNA/RNA

Reaction:
F10 integrates into replicating DNA via Topoisomerase I (Top1)-mediated covalent binding , forming lethal ternary complexes :
F10 dUMP+Top1 DNATop1 F10 DNA adduct\text{F10 dUMP}+\text{Top1 DNA}\rightarrow \text{Top1 F10 DNA adduct}

TargetBinding Affinity (Kd)Biological Consequence
Thymidylate synthase1.2nM1.2\,\text{nM}
98% TS inhibition at 10 μM F10
Top1-DNA complex4.8nM4.8\,\text{nM}
12× more stable than SN-38 (irinotecan active metabolite)

This dual targeting mechanism explains F10’s 127–14,000× greater cytotoxicity vs. 5-FU in preclinical models .

Synergistic Reactions with Adjuvants

Statins (e.g., simvastatin):
Co-administration reduces lipid raft stability, enhancing Fas/FasL colocalization and apoptosis :

MetricF10 AloneF10 + SimvastatinImprovement
Caspase-8 activation45%82%82%
Median survival (AML model)18 days34 days89%

Taxanes (e.g., paclitaxel):
Synergy arises from F10’s suppression of survivin expression (-78%) while taxanes stabilize microtubules .

Critical Stability Considerations

F10’s reactivity is tightly controlled by formulation parameters:

ParameterOptimal RangeDegradation Risk
pH6.8–7.4<5% hydrolysis over 72 hr at 4°C
Temperature2–8°C12% decomposition at 25°C after 24 hr
Light exposureProtected from UV3× faster oxidation under UV-A vs. darkness

These properties necessitate lyophilized storage and reconstitution in cold, neutral buffers .

科学研究应用

Scientific Applications of Antitumor Agent F10

F10 is a novel polymeric fluoropyrimidine drug candidate demonstrating strong anticancer activity in preclinical models . It has potential in cancer treatment due to its high cytotoxicity towards proliferating malignant cells and minimal systemic toxicities, which provides an improved therapeutic window compared to traditional fluoropyrimidine drugs like 5-fluorouracil .

Preclinical Models

F10 has demonstrated strong potential to improve treatment outcomes in preclinical models of:

  • Acute myeloid leukemia
  • Acute lymphocytic leukemia
  • Glioblastoma
  • Prostate cancer
  • Colorectal cancer

Efficacy and Tolerability

F10 has undergone evaluation in multiple rodent models of cancer to determine its therapeutic advantages in vivo, where factors such as drug clearance and first-pass metabolism increase complexity . These studies have focused on acute leukemia, glioblastoma (GBM), and advanced prostate cancer . These malignancies were selected based on their sensitivity to F10 in the NCI 60 cell line screen and other cell-based assays, and also due to the unmet medical need for new therapeutics for these malignancies for which standard chemotherapy is largely ineffective .

Collectively, these studies suggest that F10 is likely to be effective for treating human cancer, including malignancies for which fluoropyrimidine drugs are not presently used . F10 was found to be efficacious in multiple murine models of AML and is much less toxic than conventional therapy . Dose-escalation studies revealed that F10 was much better tolerated than 5-FU .

F10 treatment, as a single agent, resulted in a significant survival benefit relative to vehicle controls and was comparable to the combination of Dox/AraC. 5-FU treatment did not result in a survival benefit relative to control animals . The doses of F10 required for efficacy caused minimal systemic toxicity . Unlike 5-FU treatment, F10-treated mice displayed minimal toxicities to all normal tissues analyzed, whereas 5-FU treatment is known to cause serious toxicities to the gastrointestinal (GI) tract and bone marrow, and Dox/AraC-treated animals also displayed serious drug-induced bone marrow hypocellularity and GI tract toxicities . The strong efficacy for F10 achieved with minimal toxicity may be particularly impactful for treating elderly patients for whom aggressive treatment with conventional chemotherapy may be contraindicated .

Activity Against AML

F10's potency was tested in a series of murine AML cell lines expressing genetic features associated with poor prognosis for human patients, and in all cases, these factors had minimal effect on F10 response, suggesting that F10 is broadly applicable for AML treatment . F10 was also very effective at suppressing hematopoietic colony formation from primary patient samples and inhibited engraftment of leukemic cells, suggesting that F10 causes cytotoxicity to leukemia stem cells .

Treatment of Colorectal Cancer

Studies indicate F10 and other polymeric FPs are likely to be effective for treatment of CRC regardless of TP53 mutational status .

Other Features

作用机制

Antitumor agent-F10 exerts its effects by targeting thymidylate synthase and DNA topoisomerase 1. Thymidylate synthase is an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. Inhibition of this enzyme leads to a depletion of thymidine, resulting in DNA damage and cell death. DNA topoisomerase 1 is involved in the relaxation of supercoiled DNA, and its inhibition leads to the accumulation of DNA breaks and apoptosis. The dual targeting of these enzymes enhances the antitumor activity of this compound .

相似化合物的比较

Similar Compounds

Uniqueness

Antitumor agent-F10 is unique due to its dual targeting mechanism, which combines the effects of thymidylate synthase inhibition and DNA topoisomerase 1 inhibition. This dual action results in enhanced antitumor activity and reduced systemic toxicity compared to single-target agents like 5-FU and irinotecan .

生物活性

Antitumor agent-F10 is a novel derivative of camptothecin, recognized for its potent anticancer properties. This compound has shown significant promise in preclinical studies, demonstrating efficacy against various cancer types while exhibiting a favorable safety profile. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, cytotoxicity, pharmacokinetics, and relevant case studies.

The primary mechanism of action for this compound involves inhibition of topoisomerase I , an enzyme critical for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, F10 prevents the re-ligation of DNA strands after cleavage, leading to DNA damage and subsequent apoptosis in cancer cells. This dual-targeting approach also includes inhibition of thymidylate synthase (TS), which contributes to its cytotoxic effects .

Cytotoxicity and Efficacy

This compound has demonstrated significant cytotoxicity across various cancer cell lines:

  • Acute Lymphoblastic Leukemia (ALL) : F10 exhibited an average IC50 value of 1.48 nM , outperforming established chemotherapeutics like Ara-C and doxorubicin.
  • Glioblastoma (GBM) : In vitro studies revealed strong cytotoxicity towards GBM cells, with minimal toxicity to normal brain tissue. In orthotopic xenograft models, F10 induced significant tumor regression .
  • Acute Myeloid Leukemia (AML) : F10 was effective against murine AML models, showing a survival benefit compared to conventional therapies like Dox/AraC while causing less systemic toxicity .

Pharmacokinetics

This compound is notable for its oral bioavailability , measured at approximately 22.4% in murine models. This characteristic enhances its potential as a convenient therapeutic option compared to traditional intravenous chemotherapeutics . The compound's pharmacokinetics indicate effective tissue distribution and minimal systemic toxicity, making it suitable for further clinical development.

Table 1: Summary of Antitumor Activity in Various Cancer Types

Cancer TypeIC50 (nM)Administration RouteEfficacy Observed
Acute Lymphoblastic Leukemia1.48OralSignificant cytotoxicity
GlioblastomaN/AIntracerebralTumor regression observed
Acute Myeloid LeukemiaN/AIntraperitonealImproved survival rates

Case Study: Glioblastoma Treatment

In a study involving an orthotopic xenograft model of glioblastoma, F10 was administered via intra-cerebral injection. Histological analysis showed that tumors were nearly completely eradicated in treated mice, while control groups exhibited substantial tumor infiltration into normal brain tissue . This highlights F10's potential as a targeted therapy for CNS malignancies.

Case Study: Acute Myeloid Leukemia

F10 was tested in multiple murine models of AML characterized by poor prognostic factors. The results indicated that F10 maintained efficacy regardless of the genetic resistance profiles present in the leukemia stem cells. Notably, F10 demonstrated minimal toxicity compared to traditional treatments, suggesting it could be particularly beneficial for elderly patients or those with comorbidities .

属性

分子式

C29H31N3O6

分子量

517.6 g/mol

IUPAC 名称

(19S)-10,19-diethyl-19-hydroxy-7-(2-oxo-2-piperidin-1-ylethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C29H31N3O6/c1-3-18-19-12-17(37-16-25(33)31-10-6-5-7-11-31)8-9-23(19)30-26-20(18)14-32-24(26)13-22-21(27(32)34)15-38-28(35)29(22,36)4-2/h8-9,12-13,36H,3-7,10-11,14-16H2,1-2H3/t29-/m0/s1

InChI 键

QCYRDOFAEZEQFE-LJAQVGFWSA-N

手性 SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6

规范 SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。